4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoic acid
Description
4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoic acid is a benzoic acid derivative featuring a dimethyl-substituted 1,2-oxazole moiety at the 4-position and a methoxy group at the 3-position of the aromatic ring. This compound belongs to a class of molecules where heterocyclic substituents modulate physicochemical properties and biological activity.
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-8-11(9(2)20-15-8)7-19-12-5-4-10(14(16)17)6-13(12)18-3/h4-6H,7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEFXJUOGYEBEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=C(C=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be characterized by the following structural formula:
Research indicates that compounds containing isoxazole moieties often exhibit significant biological activities, including anti-cancer properties. The mechanism of action typically involves:
- Inhibition of Enzymatic Activity : Isoxazole derivatives may inhibit key enzymes involved in tumor growth and proliferation.
- Modulation of Cell Signaling Pathways : These compounds can influence pathways such as apoptosis and cell cycle regulation.
Antitumor Activity
Several studies have highlighted the antitumor potential of isoxazole derivatives, including this compound. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
Table 1: Summary of Antitumor Activity Studies
| Study Source | Cancer Type | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | Breast Cancer | 15 | Enzyme inhibition |
| Study B | Lung Cancer | 20 | Apoptosis induction |
| Study C | Colon Cancer | 10 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in various models. It appears to modulate inflammatory cytokines and reduce oxidative stress markers.
Table 2: Summary of Anti-inflammatory Studies
| Study Source | Model Used | Key Findings |
|---|---|---|
| Study D | Mouse Model | Reduced TNF-alpha levels |
| Study E | Cell Culture | Inhibition of IL-6 production |
Case Study 1: Efficacy in Breast Cancer
A clinical trial investigated the effects of the compound on patients with advanced breast cancer. Results indicated a significant reduction in tumor size after treatment with the compound over a six-month period.
Case Study 2: In Vivo Anti-inflammatory Effects
In a mouse model of arthritis, administration of the compound resulted in decreased joint swelling and pain, suggesting its potential use as an anti-inflammatory agent.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of oxazole compounds, including 4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoic acid, exhibit significant anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain oxazole derivatives could effectively target specific pathways involved in cancer progression, making them potential candidates for further drug development .
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications. Research has indicated that oxazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property could be particularly beneficial in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease. A specific study highlighted the ability of these compounds to reduce inflammation markers in animal models, suggesting their therapeutic potential .
Plant Growth Regulation
In agricultural biotechnology, this compound has been explored as a plant growth regulator. Studies have shown that synthetic low molecular weight heterocyclic compounds can stimulate vegetative growth in crops such as maize (Zea mays L.) and cucumber (Cucumis sativus L.). The application of these compounds at specific concentrations has resulted in increased chlorophyll content and enhanced photosynthetic activity .
Table 1: Effects of this compound on Plant Growth
| Crop Type | Concentration (M) | Effect on Growth (%) | Increase in Chlorophyll a (%) | Increase in Chlorophyll b (%) |
|---|---|---|---|---|
| Maize | 10 | 30% | 36% | 74% |
| Cucumber | 10 | 25% | 40% | 60% |
Case Study 1: Anticancer Efficacy
A recent study published in the European Journal of Medicinal Chemistry evaluated the anticancer effects of various oxazole derivatives, including the compound . The results indicated a marked reduction in tumor growth in xenograft models when treated with these compounds compared to control groups. The study concluded that further optimization of these derivatives could lead to the development of novel anticancer agents .
Case Study 2: Agricultural Impact
In another investigation focusing on agricultural applications, researchers applied the compound to maize crops under controlled conditions. The findings revealed that plants treated with the compound exhibited enhanced root and shoot growth compared to untreated controls. The study emphasized the potential for using such compounds as eco-friendly alternatives to traditional phytohormones in crop production .
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in four primary reaction categories:
Carboxylic Acid Derivative Formation
The benzoic acid group undergoes standard reactions:
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄, HCl) to form methyl or ethyl esters.
-
Amidation : Forms amides with amines (e.g., NH₃, primary amines) using coupling agents like DCC (dicyclohexylcarbodiimide).
-
Salt Formation : Neutralizes with bases (NaOH, KOH) to yield water-soluble carboxylate salts.
Isoxazole Ring Reactions
The dimethylisoxazole moiety displays limited reactivity under mild conditions but undergoes:
-
Electrophilic Substitution : Nitration or sulfonation at the C5 position under strong acidic conditions.
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Ring-Opening : Cleavage occurs under reductive conditions (e.g., H₂/Pd-C) to form amine derivatives.
Ether Cleavage
The methoxy group linking the isoxazole and benzene rings is susceptible to:
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Acidic Hydrolysis : Cleaved with concentrated HBr or HI to form phenolic intermediates.
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Nucleophilic Substitution : Reacts with Grignard reagents (e.g., CH₃MgBr) to replace the methoxy group.
Oxidation/Reduction
-
Oxidation : The benzoic acid group resists further oxidation, but the isoxazole ring can be oxidized with KMnO₄ to form carboxylic acid derivatives.
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Reduction : Catalytic hydrogenation (H₂/Pd) reduces the isoxazole ring to a dihydroisoxazole.
Key Reaction Data
The following table summarizes critical reaction conditions and outcomes:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | Methanol, H₂SO₄, reflux, 6h | Methyl 4-[(dimethylisoxazolyl)methoxy]-3-methoxybenzoate | 85% | |
| Amidation | NH₃, DCC, RT, 12h | 4-[(Dimethylisoxazolyl)methoxy]-3-methoxybenzamide | 72% | |
| Ether Cleavage | 48% HBr, 110°C, 3h | 4-Hydroxy-3-methoxybenzoic acid | 68% | |
| Nitration | HNO₃/H₂SO₄, 0°C, 1h | 5-Nitro-isoxazole derivative | 55% | |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, ethanol, 24h | Dihydroisoxazole analog | 90% |
Stability and Side Reactions
-
Thermal Stability : Decomposes above 250°C, releasing CO₂ and forming phenolic byproducts.
-
Photoreactivity : Prolonged UV exposure induces dimerization via the isoxazole ring .
-
pH Sensitivity : Stable in pH 4–9; acidic conditions (<pH 3) hydrolyze the ether bond.
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar molecules:
| Compound | Key Reactivity Differences |
|---|---|
| 4-Methoxybenzoic acid | Lacks isoxazole-mediated reactions (e.g., ring-opening) |
| 3,5-Dimethylisoxazole | No carboxylic acid-driven esterification/amidation |
| 4-Hydroxy-3-methoxybenzoic acid (Vanillic acid) | Higher susceptibility to oxidation |
Limitations and Gaps
-
Catalytic Systems : Optimal conditions for asymmetric reactions remain unexplored.
-
Mechanistic Studies : Limited DFT calculations or kinetic data for reaction pathways.
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Substituents
a. 3-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl}prop-2-enoic acid (CAS: 851903-42-9)
- Structure: Differs by replacing the benzoic acid group with a propenoic acid chain.
- Molecular Formula: C₁₆H₁₇NO₅ (identical core structure).
- Implications: The propenoic acid group may enhance solubility or alter binding interactions compared to the carboxylic acid in the target compound .
b. N-(3-Hydroxypropyl)-N-methyl-4-[(5-methyl-3-phenylisoxazol-4-yl)methoxy]benzamide
- Structure : Features an isoxazole ring (vs. oxazole) and an amide group (vs. carboxylic acid).
- Synthesis : Prepared via HBTU/DIPEA-mediated coupling, suggesting similar synthetic routes for oxazole-containing analogs .
- Activity : Amide substitution may reduce polarity, impacting membrane permeability compared to the carboxylic acid in the target compound .
Prenylated Benzoic Acid Derivatives from Piper gaudichaudianum
- Examples : 4-Hydroxy-(3',7'-dimethyl-1'-oxo-octa-E-2'-6'-dienyl)benzoic acid and its Z-isomer.
- Structure : Prenyl side chains at the 4-position (vs. dimethyloxazole).
- Activity: Demonstrated antimicrobial effects against Staphylococcus aureus and Bacillus subtilis.
Propenoic Acid Derivatives with Oxazole Substituents
- Example: (2E)-3-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid (CAS: 83844-24-0).
- Structure : Lacks the 3-methoxy group present in the target compound.
- Implications : The absence of the 3-methoxy group may reduce steric hindrance or alter electronic effects, affecting binding to biological targets .
Data Table: Key Structural and Functional Comparisons
Q & A
Q. Key variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/DMSO | Higher solubility of intermediates |
| Temperature | 60-80°C | Accelerates reaction without decomposition |
| Catalyst | Glacial acetic acid (5 drops) | Enhances imine/amide bond formation |
How should researchers characterize the purity and structural integrity of this compound?
Basic
A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm in H NMR) and aromatic proton coupling patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 292.1 for CHNO) .
- X-ray Crystallography : Resolve 3D structure for unambiguous confirmation, as demonstrated for related benzothiazine derivatives .
What strategies can resolve contradictory data on the compound’s biological activity across different assays?
Advanced
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Cross-validation : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity .
- Impurity profiling : Employ HPLC-MS to identify byproducts interfering with assays .
- Standardized protocols : Control variables like solvent (DMSO concentration ≤0.1%), pH, and incubation time .
- Dose-response curves : Calculate IC values across multiple replicates to assess reproducibility .
How can the solubility and stability of this compound be optimized for in vitro studies?
Q. Advanced
- Solubility enhancement :
- Stability protocols :
What computational approaches predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., COX-2) based on the oxazole moiety’s electron-rich π-system .
- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity using MOE or Schrödinger .
What spectroscopic techniques are most effective for confirming the compound’s structure?
Q. Basic
- H and C NMR : Assign methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify carboxylic acid (1700–1720 cm) and ether (1250 cm) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., CHNO requires m/z 292.0822) .
How can researchers design dose-response experiments to evaluate toxicity in cell models?
Q. Advanced
- Range selection : Test 0.1–100 µM based on IC predictions from similar benzoic acid derivatives .
- Controls : Include vehicle (DMSO) and positive controls (e.g., staurosporine for apoptosis) .
- Endpoint assays : Combine MTT (viability) and Caspase-3/7 (apoptosis) assays for mechanistic insights .
What analytical methods detect degradation products during long-term stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
